2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile
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Description
The compound “2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a tetrahydroquinazolin ring with a benzyl group and an acetonitrile group attached .Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “2-(3-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetonitrile” are currently unknown. This compound is structurally similar to certain benzothiadiazine-1,1-dioxide derivatives , which have been reported to exhibit a variety of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation . .
Mode of Action
Based on its structural similarity to benzothiadiazine-1,1-dioxide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The presence of the benzyl group may also allow for interactions at the benzylic position .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. If we consider the reported activities of structurally similar compounds, it could potentially affect a variety of pathways related to the aforementioned pharmacological activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the reported activities of structurally similar compounds, potential effects could include altered cell signaling, changes in cellular metabolism, or modulation of ion channel activity .
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-10-11-19-15-9-5-4-8-14(15)16(21)20(17(19)22)12-13-6-2-1-3-7-13/h1-9H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHLGYYEKXASCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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